2-Chloroethoxy(2-chloroethyl)phosphinic acid

Description

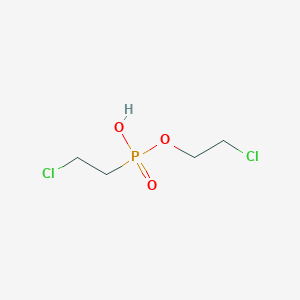

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2) is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₃P . Its structure consists of a phosphinic acid core (HP(O)(OH)) substituted with two chloroethyl groups: one attached via an ether linkage (2-chloroethoxy) and the other directly bonded (2-chloroethyl).

Properties

IUPAC Name |

2-chloroethoxy(2-chloroethyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFDAIUYHCRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17378-30-2 | |

| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Tris(2-chloroethyl) Phosphite

Phosphorus trichloride reacts with ethylene oxide at 25–35°C in a 1:3.12 molar ratio. This exothermic reaction requires precise temperature control to prevent runaway side reactions.

Step 2: Thermal Rearrangement to Bis(2-chloroethyl) 2-Chloroethylphosphonate

The intermediate undergoes rearrangement at 155–175°C for 16 hours, forming bis(2-chloroethyl) 2-chloroethylphosphonate. This step’s efficiency depends on maintaining an oxygen-free environment to prevent oxidation.

Step 3: Acidolysis with Dry Hydrogen Chloride Gas

The final acidolysis occurs under reduced pressure (100–200 mmHg) using dry HCl gas fed through a cyclic ventpipe. This replaces traditional concentrated hydrochloric acid, minimizing water contamination and improving reaction kinetics.

Key data :

-

HCl feeding time : 12–15 hours

-

Yield : 97.5% after vacuum distillation

-

Purity : ≥96% (HPLC)

Comparative Analysis of Methods

The direct method surpasses the multi-step approach in yield and simplicity but requires specialized gas-handling equipment. In contrast, the multi-step method uses cheaper raw materials (phosphorus trichloride) but incurs higher energy costs.

Emerging Innovations and Challenges

Recent patents highlight efforts to replace ethylene oxide with safer alkoxylating agents, though none have matched its reactivity. Catalytic methods using Lewis acids (e.g., ZnCl₂) are under investigation to accelerate the direct reaction at lower temperatures. However, catalyst recovery remains a barrier to commercial adoption.

Environmental regulations increasingly favor solvent-free protocols, positioning the direct method as the industry benchmark. Future research may focus on continuous-flow reactors to enhance throughput and reduce batch variability.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethoxy(2-chloroethyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis:

2-Chloroethoxy(2-chloroethyl)phosphinic acid serves as a crucial reagent in organic synthesis. It is utilized as an intermediate in the production of other organophosphorus compounds, facilitating the development of more complex chemical structures.

Production of Agrochemicals:

The compound is also significant in the formulation of agrochemicals. Its properties allow it to be integrated into various pesticides and herbicides, enhancing their efficacy and stability.

Biology

Biological Activity:

Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, particularly its ability to act as an alkylating agent. This interaction can disrupt normal cellular processes, which may lead to therapeutic applications in cancer treatment .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial properties, showing promise in inhibiting the growth of various pathogens. This aspect is particularly relevant in developing new antimicrobial agents.

Medicine

Therapeutic Applications:

In medical research, this compound is explored for potential therapeutic uses, including anticancer and antimicrobial activities. Its mechanism involves forming covalent bonds with nucleophilic sites on DNA and proteins, which can lead to cell death in cancerous cells.

Drug Development:

The compound is being studied for its role in drug development processes, contributing to the synthesis of novel pharmaceutical agents that target specific diseases.

Industry

Flame Retardants and Plasticizers:

In industrial applications, this compound is utilized in producing flame retardants and plasticizers. These materials are essential for enhancing the safety and durability of various products, including textiles and construction materials .

Stabilizers in Polymer Production:

The compound acts as a stabilizer in polymer production, ensuring that the final products maintain their structural integrity under various conditions .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Organic synthesis | Intermediate for organophosphorus compounds |

| Biology | Antimicrobial | Disruption of cellular processes |

| Medicine | Anticancer | Alkylating agent targeting DNA |

| Industry | Flame retardants | Enhances safety in materials |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition at varying concentrations, indicating its potential as a new antimicrobial agent .

Case Study: Cancer Research

Research conducted on the effects of this compound on cancer cell lines revealed that it induced apoptosis through DNA damage pathways. This study suggests its viability as a candidate for further drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 2-Chloroethoxy(2-chloroethyl)phosphinic acid involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-chloroethoxy(2-chloroethyl)phosphinic acid, differing in substituents, phosphorus oxidation states, or applications:

Table 1: Key Comparative Data

Structural and Functional Differences

Phosphorus Core :

- Substituent Effects: Ethephon (one chloroethyl group) acts as a plant ethylene regulator due to its slow release of ethylene in aqueous conditions . Tris(2-chloroethyl) phosphate and bis(2-chloroethyl) derivatives exhibit flame-retardant properties via gas-phase radical quenching .

Physicochemical Properties

Reactivity :

- Chloroethyl groups in all compounds undergo hydrolysis to release HCl, but phosphinic acids are less acidic (pKa ~1.5–2.5) than phosphonic acids (pKa ~2.0–3.0), affecting solubility and stability .

- Ethephon decomposes at 265°C, while tris(2-chloroethyl) phosphate is stable up to 300°C, making it suitable for high-temperature applications .

Biological Activity

2-Chloroethoxy(2-chloroethyl)phosphinic acid is a chemical compound with the molecular formula CHClOP and a CAS number of 17378-30-2. It features both chloroethyl and chloroethoxy groups linked to a phosphinic acid moiety, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including chemistry, biology, and medicine.

Synthesis

The synthesis of this compound generally involves:

- Reaction of 2-chloroethanol with phosphorus trichloride .

- Addition of 2-chloroethyl alcohol .

The overall reaction can be summarized as follows:

Chemical Reactions

The compound can undergo various reactions, including:

- Oxidation : Can be oxidized to form phosphonic acids.

- Reduction : May be reduced to yield phosphine derivatives.

- Substitution : The chloro groups can be substituted with other nucleophiles.

Comparison with Similar Compounds

| Compound Name | Application |

|---|---|

| 2-Chloroethylphosphonic acid | Plant growth regulator |

| 2-Chloroethylphosphonate | Similar applications in agriculture |

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . This property allows it to form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins, potentially disrupting normal cellular processes.

Case Studies and Research Findings

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, making it a candidate for development in therapeutic applications against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic functions.

- Anticancer Potential : Research has shown that compounds similar to this compound have selective cytotoxicity towards cancer cells, particularly those deficient in specific DNA repair pathways (e.g., BRCA mutations). This selectivity could be leveraged for targeted cancer therapies.

- Endocrine Disruption : Some studies suggest that phosphinic acids may have endocrine-disrupting effects, impacting hormonal balance and reproductive health in exposed organisms. The potential for bioaccumulation and long-term health effects warrants further investigation.

Toxicological Data

Toxicological assessments reveal that while some chlorinated phosphoric compounds exhibit low acute toxicity, chronic exposure may lead to significant health risks, including carcinogenicity and neurotoxicity. For instance, similar compounds have been associated with developmental toxicity in animal studies at relatively low doses (5 mg/kg/d) .

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 2-Chloroethoxy(2-chloroethyl)phosphinic acid in environmental or biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for trace-level detection of organophosphorus compounds, leveraging selective ion transitions and collision-induced dissociation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical to resolve chloroethyl and phosphinic acid moieties. Method validation should include spike-and-recovery experiments in matrices like water, soil, or plasma to assess limits of detection (LOD < 1 ppb) and matrix effects .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to its potential toxicity and reactivity, handling requires:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis.

- Waste disposal : Neutralization with alkaline solutions (e.g., 10% NaOH) followed by incineration. Refer to safety data sheets (SDS) for structurally analogous compounds like (2-chloroethyl)phosphonic acid for guidance .

Q. How can researchers ensure the chemical stability of this compound during experimental procedures?

Stability is pH- and temperature-dependent. For aqueous solutions:

- Use buffers (pH 6–7) to minimize acid-catalyzed hydrolysis.

- Avoid prolonged exposure to temperatures > 40°C.

- Monitor degradation via periodic LC-MS analysis. In organic solvents (e.g., acetonitrile), stability improves, but solvent purity must be verified to exclude nucleophilic contaminants .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound with high purity, and how can they be addressed?

Key challenges include:

- Byproduct formation : Competing reactions during phosphorylation (e.g., cross-linking of chloroethyl groups). Mitigate by using slow addition of phosphorylating agents (e.g., POCl₃) at 0–5°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Characterization : ³¹P NMR can confirm phosphinic acid structure (δ = 10–15 ppm), while FT-IR identifies P=O stretches (~1200 cm⁻¹) .

Q. What are the potential reaction mechanisms of this compound under varying pH conditions?

- Acidic conditions (pH < 3) : Hydrolysis predominates, cleaving the P–O bond to yield phosphinic acid and chloroethanol.

- Neutral/basic conditions (pH 7–12) : Nucleophilic attack at the chloroethyl group, leading to β-elimination and ethylene formation.

- Experimental validation : Kinetic studies using pH-controlled batch reactors with GC-MS or ion chromatography to track degradation products .

Q. How does the presence of chloroethyl groups influence the environmental persistence and degradation pathways of this compound?

Chloroethyl groups enhance hydrophobicity and resistance to microbial degradation. Key pathways include:

- Abiotic degradation : Photolysis under UV light (λ = 254 nm) generates chlorinated radicals.

- Biotic degradation : Limited by enzyme specificity; Pseudomonas spp. show partial degradation via dehalogenase activity.

- Persistence metrics : Half-life in soil ranges from 30–60 days, with bioaccumulation potential (log Kow ≈ 2.5) requiring long-term ecotoxicity studies .

Methodological Considerations

Q. What experimental designs are optimal for studying the interaction of this compound with biological macromolecules?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to proteins (e.g., phosphatases).

- Molecular docking simulations : Use software like AutoDock Vina to predict binding sites.

- In vitro assays : Measure inhibition kinetics of target enzymes (e.g., acetylcholinesterase) using Ellman’s method .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.